molecular formula C22H27FN2OS B12775477 Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- CAS No. 153804-54-7

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)-

Cat. No.: B12775477
CAS No.: 153804-54-7
M. Wt: 386.5 g/mol
InChI Key: ZIHURQJMGXJYJF-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- typically involves multiple steps, including the formation of the piperazine ring and the introduction of the benzothiopyran and fluorophenyl groups. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Benzothiopyran Group: This step may involve the reaction of the piperazine intermediate with a benzothiopyran derivative, often using nucleophilic substitution reactions.

    Addition of the Fluorophenyl Group: The final step may include the coupling of the piperazine-benzothiopyran intermediate with a fluorophenyl derivative, possibly through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound may be susceptible to oxidation reactions, particularly at the sulfur atom in the benzothiopyran ring.

    Reduction: Reduction reactions may target the piperazine ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction could yield dehalogenated or hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The benzothiopyran and fluorophenyl groups may play a crucial role in binding to these targets, modulating their activity, and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds with similar piperazine cores but different substituents.

    Benzothiopyran derivatives: Molecules containing the benzothiopyran ring with various functional groups.

    Fluorophenyl compounds: Chemicals featuring the fluorophenyl group in different contexts.

Uniqueness

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)propyl)-4-(4-fluorophenyl)- is unique due to the specific combination of the piperazine, benzothiopyran, and fluorophenyl moieties, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.

Properties

CAS No.

153804-54-7

Molecular Formula

C22H27FN2OS

Molecular Weight

386.5 g/mol

IUPAC Name

1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-4-(4-fluorophenyl)piperazine

InChI

InChI=1S/C22H27FN2OS/c23-19-7-9-20(10-8-19)25-14-12-24(13-15-25)11-3-16-26-21-6-1-4-18-5-2-17-27-22(18)21/h1,4,6-10H,2-3,5,11-17H2

InChI Key

ZIHURQJMGXJYJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)F)SC1

Origin of Product

United States

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